molecular formula C14H12O2<br>C6H5COCH(OH)C6H5<br>C14H12O2 B196080 Benzoin CAS No. 119-53-9

Benzoin

Cat. No. B196080
CAS RN: 119-53-9
M. Wt: 212.24 g/mol
InChI Key: ISAOCJYIOMOJEB-UHFFFAOYSA-N
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Description

Benzoin is an organic compound with the formula PhCH(OH)C(O)Ph. It is a hydroxy ketone attached to two phenyl groups . It appears as off-white crystals, with a light camphor-like odor . Benzoin is synthesized from benzaldehyde in the benzoin condensation . It is not a constituent of benzoin resin obtained from the benzoin tree (Styrax) or tincture of benzoin .


Synthesis Analysis

Benzoin is synthesized from benzaldehyde in a multistep synthesis process . The sequence starts with the conversion of benzaldehyde to benzoin using thiamin as a catalyst . In the second step, the benzoin is oxidized to benzil through the use of an oxidizing agent . An alternative third step is the reduction of benzil to dihydrobenzoin with a reducing agent, sodium borohydride .


Molecular Structure Analysis

Benzoin has a molecular formula of C14H12O2 . It is a hydroxy ketone attached to two phenyl groups . The structure of benzoin is that of a ketone, consisting of acetophenone bearing hydroxy and phenyl substituents at the alpha-position .


Chemical Reactions Analysis

The benzoin reaction is a cyanide ion catalyzed reaction between two aldehydes . The key step is the deprotonation of the cyanohydrin intermediate, which effects a polarity change of the aldehyde - the formerly electrophilic carbonyl carbon becomes nucleophilic .


Physical And Chemical Properties Analysis

Benzoin appears as off-white crystals . It has a density of 1.310 g/cm³ at 20 °C . Its melting point ranges from 135 to 139 °C, and its boiling point ranges from 330 to 356 °C . It is slightly soluble in water but very soluble in ethanol and chloroform .

Scientific Research Applications

  • Dermatology : Benzoin is used for its antiseptic, anti-inflammatory, and skin barrier properties. It is beneficial for palmo-plantar fissures, vesicobullous lesions of the mucosae, and as a skin hardener. Its adhesive properties enhance the stickiness of adhesive tapes and surgical drapes. It's also used in treating contact dermatitis (Manvi, 2017).

  • Neurosurgical Practice : Benzoin has been used to prevent and treat wound complications such as CSF leakage, ruptured meningoceles, and wound infections. It's also utilized in cases involving external cranial drainage, indwelling catheters, or implanted cannulas and electrodes (Marino Júnior, 1979).

  • Chemical Synthesis : Benzoin has been used as a precursor in the selective oxide coupling of benzyl alcohol to benzoin, an important chemical process in the industry. This synthesis involves light-driven tandem selective oxidation and C-C coupling (Sun et al., 2018).

  • Biomedical Applications : Green synthesized silver nanoparticles using benzoin gum have shown antimicrobial, anti-biofilm, and anticancer potentials. These nanoparticles exhibit significant activity against various pathogens and are potentially useful in chronic wound treatment (Du et al., 2016).

  • Antibacterial and Antioxidant Activities : Benzoin resin has demonstrated effectiveness against pathogenic bacteria like Staphylococcus aureus and Escherichia coli. Different types of benzoin resin exhibit varied antioxidant activities, which are significant in traditional medicine (Hacini et al., 2018).

  • Supercritical Carbon Dioxide Applications : In the synthesis of benzoin in supercritical carbon dioxide, response surface methodology (RSM) was used to optimize conditions for enantioselective synthesis, demonstrating the use of benzoin in advanced chemical processes (Çelebi et al., 2008).

  • Endothelial Injury and Atherosclerosis Treatment : Benzoin extract may repair endothelial injury cells and assist in the therapy of atherosclerosis by reducing the activity of inflammatory mediators like LDH, TNF-α, and IL-8 (Yu-pen, 2014).

  • Graphene Oxide Nanocomposites : Benzoin has been used as a reducing agent in the production of reduced graphene oxide nanosheets and nanocomposites, showing potential in dye removal and peroxidase-like activity (Dutta et al., 2013).

  • Agroforestry Systems : Research on benzoin gardens in agroforestry systems has provided insights into forest recovery and biodiversity maintenance in managed "forest-like" land-use systems (García-Fernández & Casado, 2005).

properties

IUPAC Name

2-hydroxy-1,2-diphenylethanone
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InChI

InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H
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InChI Key

ISAOCJYIOMOJEB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O
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Molecular Formula

C14H12O2, Array
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DSSTOX Substance ID

DTXSID1020144
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Molecular Weight

212.24 g/mol
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Physical Description

Benzoin is an off-white to yellow-white crystalline solid with an odor of camphor. Slightly acrid taste. When broken the fresh surfaces have a milky-white color. (NTP, 1992), Dry Powder; NKRA; Pellets or Large Crystals, White or yellowish solid; Slightly soluble in water; [Hawley] Water solubility = 300 mg/L; [ChemIDplus] Slightly yellow solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS., white to light yellow crystals with a faint, sweet, balsamic odour
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Boiling Point

651 °F at 760 mmHg (NTP, 1992), 194.00 °C. @ 12.00 mm Hg, at 102.4kPa: 344 °C
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN 3335 PARTS WATER, MORE SOL IN HOT WATER; SOL IN 5 PARTS PYRIDINE; ACETONE; SOL IN BOILING ALC; SLIGHTLY SOL IN ETHER /DL-FORM/, SOL IN HOT METHANOL; SOL IN HOT ALCOHOL; ACETONE /D & L-FORMS/, SOL IN PYRIDINE /D-FORM/, 0.3 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03, insoluble in water; slightly soluble in hot water, oils, slightly soluble (in ethanol)
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Density

1.31 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.31 g/cm³
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Vapor Pressure

1 MM HG @ 135.6 °C, Vapor pressure, Pa at 136 °C: 133
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Product Name

Benzoin

Color/Form

PALE YELLOW CRYSTALS, WHITE CRYSTALS

CAS RN

119-53-9, 8050-35-9, 9000-05-9, 579-44-2, 9000-72-0
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Melting Point

279 °F (NTP, 1992), 134-138, MP:133-4 °C /D & L FORMS/, 137 °C
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name BENZOIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

As shown in the following reaction 1, 30 g of benzoin acrylate, which is obtained from the reaction of benzoin and chloroacylate, and 1 L of chloroform were added into a 2 L reactor, and was stirred and cooled in iced water. 47 g of 3-chloroperoxybenzoicacid(mCPBA) were slowly added into the cooled solution, and the reaction was carried out at room temperature for 24 hours. After completion of the reaction, the 3-chlorobenzoicacid (by-product) was removed by filtering the product, and then the residual 3-chlorobenzoicacid was removed by washing 2 times with saturated sodium sulfite aqueous solution, 1 time with saturated sodium bicarbonate aqueous solution, 1 time with saturated sodium chloride aqueous solution, and 1 time with distilled water. Next, the product was dried with magnesium sulfate, and chloroform was removed under reduced pressure, and then the product was vacuum dried for 1 day to obtain 27.3 g of the pure benzoin acrylate oxide. NMR spectrum of the obtained benzoin acrylate oxide is described in FIG. 1.
Quantity
1 L
Type
solvent
Reaction Step One
Name
benzoin acrylate
Quantity
30 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoin
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Benzoin
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Benzoin
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Benzoin
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Benzoin
Reactant of Route 6
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Benzoin

Citations

For This Compound
57,100
Citations
RS Menon, AT Biju, V Nair - Beilstein Journal of Organic …, 2016 - beilstein-journals.org
… The Benzoin reaction constitutes one of the earliest known carbon–carbon bond-forming … of benzoin and benzoin-type reactions. An overview of such NHC-catalysed benzoin reactions …
Number of citations: 246 www.beilstein-journals.org
J Castells, L Domingo, F López-Calahorra, J Martí - Tetrahedron letters, 1993 - Elsevier
Polymethylene-bridged (n= 2-8) thiazolium and benzothiazolium salts (plus bases) are used as catalysts for the benzoin condensation and it is found that catalytic activity depends …
Number of citations: 46 www.sciencedirect.com
A McKenzie, H Wren - Journal of the Chemical Society, Transactions, 1908 - pubs.rsc.org
ALTHOUGH benzoin, C, H,* CH (OH)* CO* C, H,, contains an asymmetric carbon atom, it has not hitherto been obtained in an optically active form. Indeed, with the exception of dI-…
Number of citations: 19 pubs.rsc.org
J Castells, F Lopez-Calahorra… - The Journal of Organic …, 1988 - ACS Publications
Thiazolin-2-ylidenes generated by desilylation of 2-(trimethylsilyl) thiazolium ions are used as catalysts for the benzoin condensation. The experimental results together with theoretical …
Number of citations: 69 pubs.acs.org
HN Atia Sharif, R Rehman, A Mushtaq… - Int. J. Chem. Biochem …, 2016 - iscientific.org
… Styrax Benzoin is known by different names depending where you are in the world. … Benzoin are benzoin resins, benzoin trees, Sumatra benzoin. Styrax in Swedish is known as benzoin…
Number of citations: 30 www.iscientific.org
RL Schowen, JP Kuebrich, M Wang… - Journal of the American …, 1971 - ACS Publications
… aldehyde concentration, and X is the concentration of benzoin; the concentrationof benzoin can be calculated at any time. The total absorbance and that of both species obeyed Beer’…
Number of citations: 119 pubs.acs.org
J Henrique Teles, JP Melder, K Ebel… - Helvetica chimica …, 1996 - Wiley Online Library
… The scope of this cyanide-catalyzed benzoin condensation proved to be quite narrow, since … as the benzoin condensation of benzaldehyde. The proposed mechanism for the benzoin …
Number of citations: 263 onlinelibrary.wiley.com
D Enders, U Kallfass - Angewandte Chemie International …, 2002 - Wiley Online Library
The chiral bicyclic triazolium salt 1 is currently the most efficient precatalyst for the asymmetric benzoin condensation. The substituted acyloins 3 are obtained in moderate to good yields …
Number of citations: 613 onlinelibrary.wiley.com
M Weiss, M Appel - Journal of the American Chemical Society, 1948 - ACS Publications
… , it was found that a smooth conversion of benzoin to benzil could be achieved by the use … benzoin was used.7 A satisfactory preparative method has now been found to oxidize benzoin …
Number of citations: 119 pubs.acs.org
M Kashio, DV Johnson - RAP Publication, 2001 - coin.fao.org
… First, unofficial trade, benzoin which does not pass through customs points, does not … benzoin from Lao PDR enters Thailand in this way and the same may be true for some benzoin …
Number of citations: 49 coin.fao.org

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